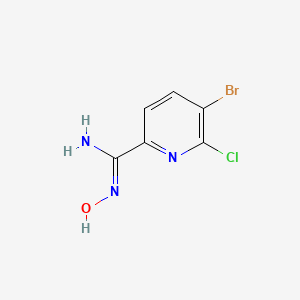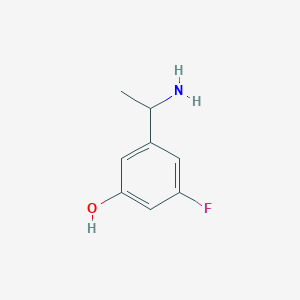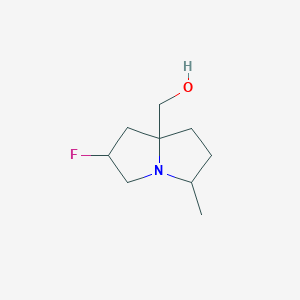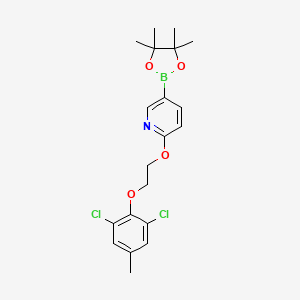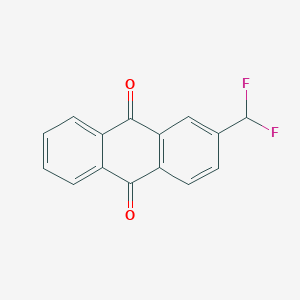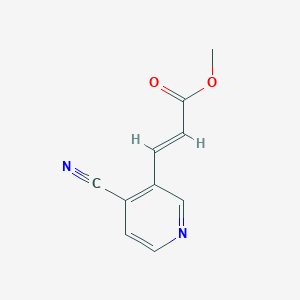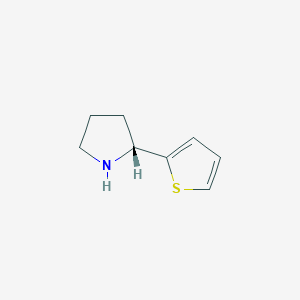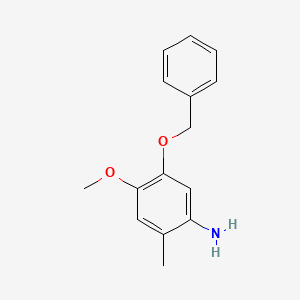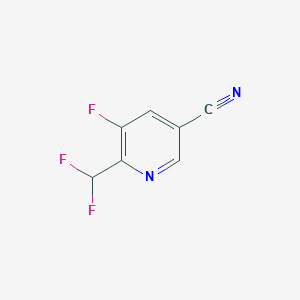
6-(Difluoromethyl)-5-fluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-5-fluoronicotinonitrile is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylborates as a source of difluoromethyl radicals, which can be introduced through radical reactions . The reaction conditions often require the presence of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the difluoromethyl radicals .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-5-fluoronicotinonitrile may involve large-scale difluoromethylation processes using commercially available reagents. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Ag₂O and K₂S₂O₈ for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-(Difluoromethyl)-5-fluoronicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another fluorinated compound with similar applications in pharmaceuticals and agrochemicals.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and exhibit similar chemical properties and reactivity.
Uniqueness
6-(Difluoromethyl)-5-fluoronicotinonitrile is unique due to its specific combination of difluoromethyl and fluorine groups on a nicotinonitrile scaffold. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H3F3N2 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2/c8-5-1-4(2-11)3-12-6(5)7(9)10/h1,3,7H |
InChI Key |
WUWNIYKNWUYAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


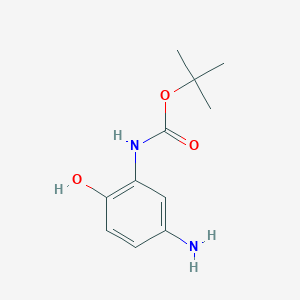

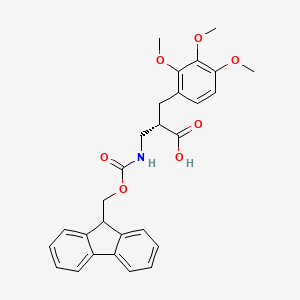
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)
